molecular formula C21H20F3N3OS B2675412 (E)-3-(thiophen-2-yl)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one CAS No. 1212789-54-2

(E)-3-(thiophen-2-yl)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2675412
CAS No.: 1212789-54-2
M. Wt: 419.47
InChI Key: IRRSOJIKJQYPEL-BQYQJAHWSA-N
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Description

(E)-3-(thiophen-2-yl)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one is a sophisticated chemical probe designed for investigating kinase-mediated signaling pathways. Its core structure incorporates a benzimidazole scaffold, a privileged structure in medicinal chemistry known for its high affinity to kinase ATP-binding sites source . The compound features a (E)-prop-2-en-1-one (chalcone) linker, which can confer specific stereochemical interactions with biological targets, and a thiophene heterocycle, both of which are common in the design of protein kinase inhibitors source . This molecular architecture suggests its primary research value lies in the exploration of intracellular signal transduction, particularly for oncology and inflammatory disease research. The presence of the trifluoromethyl group on the benzimidazole ring is a strategic modification often used to enhance metabolic stability and membrane permeability, making this compound a valuable tool for in vitro mechanistic studies and high-throughput screening campaigns aimed at identifying novel therapeutic targets source . Researchers utilize this compound to study the mechanistic effects of kinase inhibition on cell proliferation, apoptosis, and other critical cellular processes.

Properties

IUPAC Name

(E)-3-thiophen-2-yl-1-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3OS/c22-21(23,24)20-25-17-5-1-2-6-18(17)27(20)14-15-9-11-26(12-10-15)19(28)8-7-16-4-3-13-29-16/h1-8,13,15H,9-12,14H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRSOJIKJQYPEL-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(thiophen-2-yl)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one, a derivative of benzimidazole, has garnered attention due to its promising biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound is characterized by the following components:

  • A thiophenyl ring
  • A trifluoromethyl group attached to a benzimidazole moiety
  • A piperidine unit linked to an α,β-unsaturated carbonyl system

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in:

  • Anticancer Therapy
  • Antimicrobial Activity
  • Enzyme Inhibition

Anticancer Activity

Research indicates that derivatives of benzimidazole exhibit significant anticancer properties. For instance, compounds with similar structures have shown:

  • IC50 values against various cancer cell lines. For example, a related compound demonstrated an IC50 of 25.72 ± 3.95 μM against MCF cell lines, indicating effective apoptosis induction in cancer cells .

Case Study: In Vivo Tumor Suppression

In vivo studies on tumor-bearing mice revealed that compounds structurally related to this compound suppressed tumor growth significantly compared to control groups .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated:

  • Studies showed that similar benzimidazole derivatives exhibited strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, suggesting enhanced efficacy .

Comparative Table of Antimicrobial Activity

CompoundTarget BacteriaMIC (µmol/mL)Reference
Benzimidazole Derivative 1S. aureus0.07
Benzimidazole Derivative 2E. coli0.14
Control (Ampicillin)S. aureus0.27

Enzyme Inhibition

Inhibition studies have demonstrated that compounds with similar structures can act as potent inhibitors of various enzymes:

  • The compound's analogs have shown significant inhibition against urease and cyclooxygenase (COX) enzymes, which are crucial targets in treating inflammatory conditions and certain cancers .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Disruption of Bacterial Cell Wall Synthesis : The antimicrobial activity is believed to stem from interference with bacterial cell wall integrity.
  • Enzyme Active Site Binding : Structural studies suggest that the compound may bind effectively to enzyme active sites, inhibiting their function.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is in the field of anticancer research . Studies have indicated that derivatives containing benzo[d]imidazole moieties exhibit notable cytotoxicity against various cancer cell lines. For instance, compounds similar to (E)-3-(thiophen-2-yl)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one have shown effective inhibition of tumor growth in vivo, particularly in models of glioblastoma and breast cancer .

Table 1: Summary of Anticancer Activity

Compound StructureCell LineIC50 (μM)Reference
(E)-3-(thiophen-2-yl)...MCF7 (breast cancer)25.72 ± 3.95
Similar BnZ variantU87 (glioblastoma)45.2 ± 13.0

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties . Research indicates that certain derivatives show strong antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) studies suggest that modifications to the thiophene and benzoimidazole rings enhance their efficacy against microbial pathogens .

Table 2: Antimicrobial Efficacy

Compound StructureTarget MicroorganismMIC (mg/mL)Reference
(E)-3-(thiophen-2-yl)...S. aureus8
Similar BnZ derivativeE. coli32

Conductive Polymers

In materials science, the incorporation of thiophene units into polymeric materials has led to advancements in conductive polymers . The unique electronic properties of thiophene allow for enhanced conductivity when integrated into polymer matrices, making these materials suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Table 3: Conductivity Properties

Polymer CompositionConductivity (S/m)Application Area
Thiophene-based polymer0.01 - 0.05OLEDs
Modified conductive polymer>0.1Organic photovoltaics

Environmental Remediation

The compound's potential extends into environmental science , particularly in the remediation of pollutants. Research has shown that derivatives can effectively degrade hazardous organic compounds through photodegradation processes, making them candidates for environmental cleanup technologies .

Table 4: Photodegradation Efficiency

Compound StructurePollutant TargetedDegradation Rate (%)Reference
(E)-3-(thiophen-2-yl)...Phenolic compounds85
Similar derivativeHeavy metals70

Comparison with Similar Compounds

Structural Analogues with Chalcone Backbones

Chalcone derivatives are widely studied for their pharmacological properties. Key analogues include:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Biological Activity (Model) Reference
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one R1 = 4-methylphenyl, R2 = imidazole 318.37 Antifungal (Candida albicans)
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one R1 = 3-Cl-4-F-phenyl, R2 = imidazole 356.79 Anti-aspergillosis (in vitro)
Target Compound R1 = thiophen-2-yl, R2 = CF3-benzimidazole-piperidine 473.46* Not explicitly reported (inferred CNS activity)

Key Observations :

  • Electron-Withdrawing Groups: The trifluoromethyl (CF3) group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated imidazole derivatives like those in .
  • Thiophene vs.
Piperidine-Benzimidazole Hybrids

Piperidine-linked benzimidazole derivatives are explored for anticonvulsant and antimicrobial activities:

Compound Name Substituents (R) Activity (Model) Efficacy (vs. Standard) Reference
1-{(1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl) methyl}-3-arylthioureas R = arylthiourea Anticonvulsant (MES, PTZ) ED50 = 25–30 mg/kg (phenytoin = 15 mg/kg)
Target Compound R = chalcone-thiophene Inferred broader target engagement

Key Observations :

  • The target compound’s chalcone-thiophene appendage replaces the thiourea group in , likely shifting activity from sodium channel modulation (common for anticonvulsants) to kinase or protease inhibition (common for chalcones).
  • Piperidine flexibility may enhance conformational adaptability, improving binding to structurally diverse targets compared to rigid benzyl derivatives in .
Trifluoromethyl-Benzoimidazole Derivatives

Fluorinated benzimidazoles are prominent in kinase inhibitor design:

Compound Name Structure Application Potency (IC50) Reference
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine Dual CF3-benzimidazole/pyridine Kinase inhibition (JAK2) <10 nM (specific assays)
Target Compound CF3-benzimidazole + chalcone-thiophene Hypothesized kinase/phosphatase activity

Key Observations :

  • The target compound lacks the pyridine linker present in , which may reduce off-target kinase interactions but limit solubility.
  • The chalcone-thiophene system could introduce redox activity, a property absent in the purely aromatic derivatives of .

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